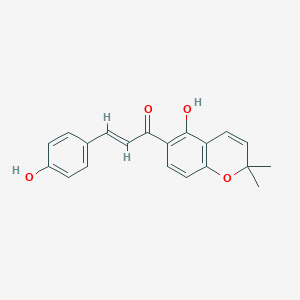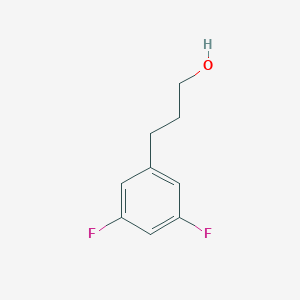
1,4-二氯丁烷-2S-3S-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex chlorinated compounds often involves strategic halogenation, coupling reactions, and the careful control of reaction conditions to achieve the desired stereochemistry. For instance, compounds similar to 1,4-Dichlorobutane-2S-3S-diol might be synthesized through methods involving the dimerization of alkenes under photoirradiation or the addition reactions of dichloroketenes with olefins. These processes highlight the importance of selecting appropriate reagents and conditions to direct the synthesis towards the desired chlorinated cyclobutane derivatives.
Molecular Structure Analysis
The molecular structure of chlorinated butane diols and related compounds typically exhibits interesting conformational features due to the presence of chloro substituents and the butane diol backbone. X-ray crystallography studies and vibrational spectroscopy analyses, such as IR and Raman spectroscopy, play crucial roles in elucidating these structures. The puckered or planar configurations of cyclobutane rings, as well as the orientation of substituents, significantly influence the compound's reactivity and physical properties.
Chemical Reactions and Properties
Chlorinated cyclobutane compounds engage in a variety of chemical reactions, reflecting their reactive nature. These reactions include, but are not limited to, photochemical additions, radical-type reactivity, and cycloadditions, leading to a wide range of products with potential applications in materials science and organic synthesis. The reactivity patterns of such compounds are greatly influenced by the electronic effects of the chloro groups and the geometric constraints of the four-membered ring.
Physical Properties Analysis
The physical properties of chlorinated butanes, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of chloro groups and the diol moiety influences these properties, impacting the compound's behavior in different solvents and under varying temperature conditions. Spectroscopic methods provide insights into these properties, facilitating the understanding of how structural features affect the compound's phase behavior and stability.
Chemical Properties Analysis
The chemical properties of 1,4-Dichlorobutane-2S-3S-diol, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are influenced by its functional groups and overall molecular architecture. Studies on similar compounds reveal the impact of chloro substituents on electronic distribution and molecular polarity, which in turn affects the compound's reactivity in substitution, addition, and elimination reactions.
References (Sources)
- (Busetti et al., 1980)
- (Vanasundari et al., 2018)
- (Amii et al., 2004)
- (Kumar et al., 2016)
- (Schnöckel et al., 1985)
科学研究应用
电化学行为和产物形成
包括 1,4-二氯丁烷在内的 1,4-二卤代丁烷的电化学还原已被研究,揭示了各种产物,如环丁烷、正丁烷和各种丁烯,具体取决于电解条件。这些发现突出了 1,4-二氯丁烷在通过电化学方法合成广泛有机化合物中的潜在用途 (Pritts & Peters, 1995).
卤素迁移和异构化
对二氯代烷与氯化铝的研究表明,1,4-二氯丁烷可以异构化为 1,2-和 1,3-二氯丁烷。这种卤素迁移对于理解二氯丁烷在有机合成中的反应性和潜在应用至关重要 (Billups, Kurtz, & Farmer, 1970).
放射分解产物
在无氧气氛中研究 1,4-二氯丁烷的放射分解,可以深入了解形成的稳定产物,包括各种氯代化合物。这项研究可以为辐射化学中的应用和氯代烃在伽马射线照射下的稳定性提供信息 (Szymański, Mietańska, & Kowal, 1986).
离子转移伏安法
使用 1,4-二氯丁烷作为有机|水界面离子转移的有机溶剂相的离子转移伏安法研究展示了其在电分析化学中研究各种离子转移的效用。这项研究扩展了对 1,4-二氯丁烷的物理化学性质及其在分析技术中的应用的理解 (Katano, Tatsumi, & Senda, 2004).
危害评估
1,4-二氯丁烷的危害评估,包括遗传毒性试验和 28 天重复剂量毒性试验,为其安全处理和潜在风险提供了关键数据。这些信息对于监管目的和作为药物、农药和其他化学品原料使用时的安全性评估至关重要 (Igarashi 等人, 2020).
属性
IUPAC Name |
(2S,3S)-1,4-dichlorobutane-2,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-QWWZWVQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CCl)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426728 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139165-54-1 |
Source


|
| Record name | 1,4-Dichlorobutane-2S-3S-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)
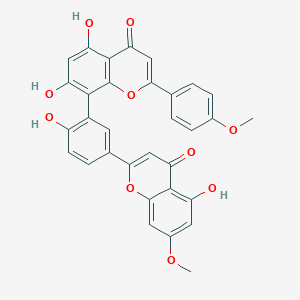
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)
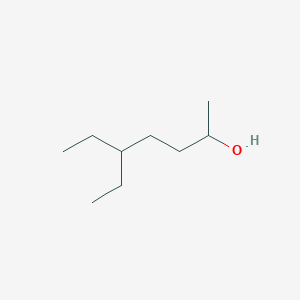

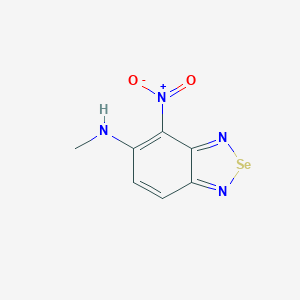
![6-Fluoro-1,2,3a,4-tetrahydrofuro[2,3-b]indol-8b-ol](/img/structure/B17334.png)
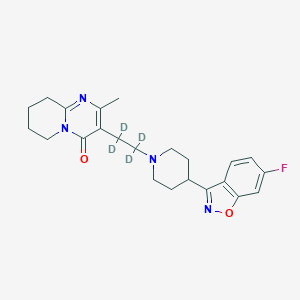
![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)
![3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline](/img/structure/B17339.png)
